molecular formula C32H29CrN8O20S4+5 B12785343 Chromate(5-), bis(5-amino-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(4-))-, pentahydrogen CAS No. 19717-98-7

Chromate(5-), bis(5-amino-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(4-))-, pentahydrogen

Cat. No.: B12785343
CAS No.: 19717-98-7
M. Wt: 1025.9 g/mol
InChI Key: NPSIVPZHVWDFMX-UHFFFAOYSA-S
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Description

This complex chromium-based compound is a high-charge anion (5–) coordinated with two naphthalenedisulfonate ligands. Each ligand features:

  • Amino (-NH₂) and hydroxy (-OH) groups at positions 4 and 5 of the naphthalene ring.
  • Azo (-N=N-) linkages connecting the naphthalene core to a 2-hydroxy-5-nitrophenyl moiety.
  • Sulfonate (-SO₃⁻) groups at positions 2 and 7, enhancing water solubility.

The "pentahydrogen" designation indicates five protons acting as counterions, balancing the −5 charge. This structure suggests applications in dyes or catalysts due to its azo chromophores and sulfonate solubility .

Properties

CAS No.

19717-98-7

Molecular Formula

C32H29CrN8O20S4+5

Molecular Weight

1025.9 g/mol

IUPAC Name

5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid;chromium;hydron

InChI

InChI=1S/2C16H12N4O10S2.Cr/c2*17-10-6-9(31(25,26)27)3-7-4-13(32(28,29)30)15(16(22)14(7)10)19-18-11-5-8(20(23)24)1-2-12(11)21;/h2*1-6,21-22H,17H2,(H,25,26,27)(H,28,29,30);/p+5

InChI Key

NPSIVPZHVWDFMX-UHFFFAOYSA-S

Canonical SMILES

[H+].[H+].[H+].[H+].[H+].C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O)O.C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O)O.[Cr]

Origin of Product

United States

Biological Activity

Chromate(5-), bis(5-amino-4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitrophenyl)azo-kappaN1)-2,7-naphthalenedisulfonato(4-))-, pentahydrogen, identified by its CAS number 73038-31-0, is a complex compound with significant biological activity, particularly in the context of its potential applications and toxicity. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C38H18Cl2CrK4N16NaO20S4
  • Molecular Weight : 1449.2 g/mol
  • Structural Features : The compound contains multiple functional groups including azo (-N=N-) linkages and sulfonate groups, which are critical for its reactivity and biological interactions.

Physical Properties

PropertyValue
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

Chromate compounds are known for their interactions with biological systems, often leading to oxidative stress and genotoxic effects. The presence of azo groups in this compound suggests potential for reductive cleavage in biological environments, releasing aromatic amines that can be carcinogenic.

  • Oxidative Stress : The chromium component can generate reactive oxygen species (ROS), leading to cellular damage.
  • Genotoxicity : Azo dyes are metabolized to potentially harmful aromatic amines, which can bind to DNA and induce mutations.

Toxicological Studies

Recent evaluations highlight the potential carcinogenicity associated with azo compounds. For instance, studies indicate that azo dyes can undergo metabolic reduction to release carcinogenic amines, raising concerns about their use in various applications .

Case Study: Azo Dyes and Carcinogenicity

A comprehensive assessment by NICNAS (National Industrial Chemicals Notification and Assessment Scheme) reviewed several azo dyes, including those similar to Chromate(5-). The findings suggested a significant risk of carcinogenic effects due to metabolic processes that release harmful amines upon exposure .

In Vivo and In Vitro Studies

  • In Vitro Studies : Research has demonstrated that exposure to azo compounds can lead to increased mutagenicity in bacterial assays. For example, the Ames test results indicated significant mutagenic potential for similar azo structures.
  • In Vivo Studies : Animal studies have shown that chronic exposure to certain azo dyes resulted in tumor formation, particularly in the liver and bladder, emphasizing the need for caution in handling such compounds.

Industrial Uses

Chromate compounds are utilized in various industrial applications including:

  • Pigments in dyes
  • Corrosion inhibitors
  • Analytical reagents

Regulatory Considerations

Due to their potential health risks, many chromate compounds are subject to stringent regulations under frameworks such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe. The European Chemicals Agency monitors these substances closely due to their hazardous nature .

Comparison with Similar Compounds

Comparison with Similar Chromium Azo Compounds

Structural and Functional Differences
Compound Name (CAS No.) Key Substituents Charge Counterions Applications Toxicity Profile
Target Compound 5-amino, 4-hydroxy, 2,7-disulfonato, 3-(2-hydroxy-5-nitrophenylazo) 5– H⁺ (5) Dyes, catalysts Likely high (Cr VI)
Acid Green 12 (CAS: N/A) 6-amino, 5-(2-hydroxy-4-nitrophenylazo), 1-sulfonato 1– Na⁺ Textile dye High (Cr VI)
Chromate (CAS: 91672-64-9) 4-amino-6-chloro-1,3,5-triazinyl, 2-hydroxy-5-nitrophenylazo, 2,7-disulfonato 5– Na⁺ Industrial dye Moderate (Cr VI)
Trisodium bis(2-(5-chloro-4-nitro-2-oxidophenylazo)-5-sulphonato-1-naphtholato)chromate (CAS: 93952-24-0) 5-chloro-4-nitro, 2-hydroxy, 1-sulfonato 3– Na⁺ (3) Corrosion inhibitor High (Cr VI)

Key Observations :

Substituent Diversity: The target compound’s amino and dual sulfonate groups enhance hydrophilicity compared to triazine- or chloro-substituted analogs .

Charge and Counterions : Unlike sodium-containing analogs, the target’s pentahydrogen counterions may reduce stability in aqueous media due to pH sensitivity .

Toxicity : Hexavalent chromium (Cr VI) compounds, like the target and Acid Green 12, exhibit higher cytotoxicity and skin permeability than trivalent Cr(III) species .

Physicochemical Properties
  • Solubility : High water solubility due to sulfonate groups, comparable to Acid Green 12 .
  • Spectroscopy: IR peaks for -N=N- (1520–1450 cm⁻¹), -SO₃⁻ (1250–1150 cm⁻¹), and -OH (3400–3200 cm⁻¹) align with analogs in and . NMR would show aromatic protons (δ 6.5–8.5 ppm) and amino/hydroxy signals .

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